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Compound of Interest

(4-bromo-1H-pyrazol-1-yl)acetic
Compound Name: d
aci

Cat. No.: B1284998

An In-depth Technical Guide to (4-bromo-1H-pyrazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-bromo-1H-pyrazol-1-yl)acetic acid (CAS No: 82231-53-6) is a heterocyclic building block
of significant interest in medicinal chemistry and pharmaceutical research. Its structure, which
combines a brominated pyrazole ring with a carboxylic acid moiety, offers multiple points for
synthetic modification. This makes it a valuable intermediate in the discovery of novel
therapeutic agents, particularly in the development of kinase inhibitors.[1] The pyrazole core is
a well-established pharmacophore found in numerous approved drugs, and the bromo- and
acetic acid functional groups provide versatile handles for creating diverse chemical libraries for
drug screening. This document provides a comprehensive overview of its known physical and
chemical properties, detailed experimental protocols for its synthesis and characterization, and
its applications in research.

Physical and Chemical Properties

While specific experimental data for properties such as melting point, boiling point, and pKa are
not widely reported in publicly available literature, the fundamental properties and data for
closely related compounds have been compiled. Commercial suppliers typically provide the
compound as a solid.[2]
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Table 1: Summary of Physical and Chemical Data

Property Value Source
CAS Number 82231-53-6 [21[3114]
Molecular Formula CsHsBrN202 [31[4]
Molecular Weight 205.01 g/mol [4]
Form Solid [2]
Storage Temperature -20°C [4]

Predicted pKa

~2.63 (Estimated based on 4-

bromo-1H-pyrazole-3-

carboxylic acid)

[5]

Hazard Classification

Irritant

[3]

Spectral Data (Predicted)

Experimental spectra for (4-bromo-1H-pyrazol-1-yl)acetic acid are not readily available.

However, based on its chemical structure, the following spectral characteristics can be

predicted.

'H NMR Spectroscopy

A proton NMR spectrum would be expected to show the following signals:

e Pyrazole Ring Protons (H-3, H-5): Two singlets, expected in the aromatic region (~7.5-8.0

ppm). The distinct electronic environments of the proton adjacent to the bromine and the one

adjacent to the nitrogen would result in separate signals.

» Methylene Protons (-CHz-): A singlet, expected around 5.0 ppm, shifted downfield due to the

deshielding effect of the adjacent nitrogen atom and the carboxylic acid group.

o Carboxylic Acid Proton (-COOH): A broad singlet at the far downfield region of the spectrum

(>10 ppm), which may be exchangeable with D20.
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3C NMR Spectroscopy

A carbon-13 NMR spectrum would be expected to display five distinct signals:

Carboxylic Carbonyl (-C=0): A signal in the range of 170-180 ppm.

e Pyrazole Ring Carbons (C-3, C-5): Two signals for the CH carbons of the pyrazole ring,
typically between 120-140 ppm.

e Bromo-substituted Carbon (C-4): A signal for the carbon atom bonded to bromine, which
would appear at a lower field strength, estimated to be in the 90-100 ppm range.

o Methylene Carbon (-CHz-): A signal for the methylene carbon, expected around 50-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups:

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm™1,

C=0 Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm™2.

C=N and C=C Stretches (Pyrazole Ring): Multiple bands in the 1400-1600 cm~1 region.

C-N Stretch: Bands in the 1000-1300 cm~1 region.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of
(4-bromo-1H-pyrazol-1-yl)acetic acid.

Synthesis Protocol: N-Alkylation of 4-bromo-1H-
pyrazole

A plausible and common method for synthesizing the target compound is the N-alkylation of 4-
bromo-1H-pyrazole with an acetic acid synthon, such as ethyl bromoacetate, followed by
hydrolysis.

Materials:
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e 4-bromo-1H-pyrazole

o Ethyl bromoacetate

e Potassium carbonate (K2COs) or Sodium hydride (NaH)
o Acetonitrile (CHsCN) or Dimethylformamide (DMF)

e Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
o Tetrahydrofuran (THF)/Water

e Hydrochloric acid (HCI)

o Ethyl acetate

e Brine

¢ Anhydrous magnesium sulfate (MgSOQOa)

Procedure:

o Alkylation:

1. To a solution of 4-bromo-1H-pyrazole (1.0 eq) in dry acetonitrile, add potassium carbonate
(1.5 eq).

2. Add ethyl bromoacetate (1.1 eq) dropwise to the suspension at room temperature.

3. Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress
by TLC.

4. After completion, cool the mixture to room temperature and filter off the inorganic salts.

5. Concentrate the filtrate under reduced pressure to obtain the crude ethyl (4-bromo-1H-
pyrazol-1-yl)acetate.

o Purification of Ester:
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1. Purify the crude ester using flash column chromatography on silica gel, eluting with a
gradient of ethyl acetate in hexanes.

Hydrolysis:
1. Dissolve the purified ester in a mixture of THF and water (e.g., 3:1 v/v).

2. Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours until
the ester is fully consumed (monitored by TLC).

3. Remove the THF under reduced pressure.

4. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove
any unreacted starting material.

5. Acidify the aqueous layer to pH 2-3 with 1M HCI.
6. Extract the product with ethyl acetate (3x).

7. Combine the organic layers, wash with brine, dry over anhydrous MgSOa, filter, and
concentrate under reduced pressure to yield (4-bromo-1H-pyrazol-1-yl)acetic acid.
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Final Product:

(4-bromo-1H-pyrazol-1-yl)acetic acid

Click to download full resolution via product page

Caption: General workflow for the synthesis of (4-bromo-1H-pyrazol-1-yl)acetic acid.
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Protocol for Melting Point Determination

Procedure:

Finely powder a small amount of the dry crystalline sample.

Pack the powdered sample into a capillary tube to a height of 1-2 mm.
Place the capillary tube in a melting point apparatus.

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting
point.

Decrease the heating rate to 1-2°C per minute.

Record the temperature at which the first liquid appears (T1) and the temperature at which
the entire sample becomes a clear liquid (T2).

The melting point is reported as the range Ti - T2. A narrow range (0.5-1.0°C) is indicative of
high purity.[6]

Protocol for Solubility Determination
Procedure:
Place approximately 25 mg of the compound into a small test tube.

Add 0.75 mL of the desired solvent (e.g., water, ethanol, DMSO, chloroform) in small
portions.

After each addition, shake the test tube vigorously for 30 seconds.
Observe and record whether the compound dissolves completely.
Categorize the solubility as "very soluble,” "soluble,” "sparingly soluble,” or "insoluble.”

To assess solubility in acidic or basic aqueous solutions, use 5% HCI and 5% NaOH,
respectively. Dissolution in these solutions indicates the presence of basic or acidic
functional groups.[7][8]
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Caption: Workflow for the physical and chemical characterization of a synthesized compound.

Applications in Drug Discovery

The structural motifs within (4-bromo-1H-pyrazol-1-yl)acetic acid make it a highly strategic
building block in drug discovery.

o Pyrazole Core: This heterocycle is a known "privileged scaffold" that can interact with a wide
range of biological targets, often through hydrogen bonding.

e Bromo Group: The bromine atom serves as a key functional handle for cross-coupling
reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of
diverse aryl, heteroaryl, or alkyl groups at the 4-position of the pyrazole ring. This enables
systematic exploration of the structure-activity relationship (SAR).

o Acetic Acid Moiety: The carboxylic acid group can be used to form amide bonds, esters, or
serve as a key pharmacophoric element for interacting with basic residues in a protein's
active site.
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Caption: Relationship between the structural features and applications of the title compound.

Conclusion

(4-bromo-1H-pyrazol-1-yl)acetic acid is a versatile and valuable building block for the
synthesis of complex organic molecules. While detailed experimental data on its physical
properties are sparse, its structure allows for reliable prediction of its spectral characteristics.
The provided protocols offer a solid foundation for its synthesis and characterization in a
research setting. Its strategic combination of a pyrazole core, a reactive bromine atom, and a
carboxylic acid functional group ensures its continued importance in the field of drug discovery
and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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